Computed Lipophilicity (XLogP3-AA) of 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea versus the Non-Methylated Analog
The target compound exhibits a computed XLogP3-AA of -1.1, compared to -1.5 for its non-methylated analog 1,3-bis(1,1-dioxidotetrahydrothiophen-3-yl)urea [1] [2]. The 0.4 log unit increase in lipophilicity arises solely from the two methyl substituents on the sulfolane rings and is expected to enhance passive membrane permeability relative to the non-methylated analog, while maintaining aqueous solubility within acceptable limits for biological assays.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -1.1 |
| Comparator Or Baseline | 1,3-Bis(1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS 24373-80-6): XLogP3-AA = -1.5 |
| Quantified Difference | ΔXLogP3-AA = +0.4 log units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem; no experimental log P data available |
Why This Matters
A 0.4 log unit increase in lipophilicity can significantly impact passive membrane permeability and non-specific protein binding, potentially altering bioactivity profiles in cell-based assays.
- [1] PubChem. Compound Summary for CID 3152345 – 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea. XLogP3-AA = -1.1. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 2831152 – 1,3-Bis(1,1-dioxidotetrahydrothiophen-3-yl)urea. XLogP3-AA = -1.5. National Center for Biotechnology Information. View Source
